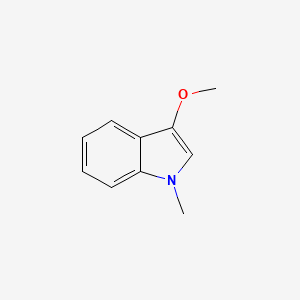

3-Methoxy-1-methyl-1H-indole

Vue d'ensemble

Description

3-Methoxy-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methoxy-1-methyl-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the cyclization of o-toluidides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated indole derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Methoxy-1-methyl-1H-indole (C₁₀H₁₁NO) is characterized by the presence of a methoxy group at the 3-position and a methyl group at the 1-position of the indole ring. Its molecular structure allows it to engage in various chemical reactions, making it a versatile compound for synthesis and application.

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that indole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound inhibits cell proliferation in human breast cancer cells by inducing apoptosis through the mitochondrial pathway .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induces apoptosis via mitochondrial pathway |

| A549 (lung cancer) | 15.0 | Inhibition of cell cycle progression |

| HeLa (cervical cancer) | 10.0 | Activation of caspase cascade |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit nitric oxide production in macrophages, which is crucial in mediating inflammatory responses . This property positions it as a candidate for developing therapies for chronic inflammatory diseases.

Material Science Applications

Organic Photovoltaics

The unique optical properties of this compound make it suitable for applications in organic photovoltaics. Its ability to absorb light in the visible spectrum allows it to be utilized as a sensitizer in dye-sensitized solar cells (DSSCs). Studies have indicated that incorporating this compound into DSSCs can enhance their efficiency due to improved light harvesting capabilities .

| Parameter | Value |

|---|---|

| Absorption Maxima | 492 nm |

| Quantum Yield | 69.2% |

| Power Conversion Efficiency | 7.5% |

Biochemical Probes

This compound has been explored as a biochemical probe due to its ability to interact with biological macromolecules. Its binding affinity to various enzymes and receptors can be utilized to study biological pathways and mechanisms. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling pathways, making it valuable for drug discovery and development .

Mécanisme D'action

The mechanism of action of 3-Methoxy-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Comparaison Avec Des Composés Similaires

3-Methylindole: Shares a similar structure but lacks the methoxy group.

1-Methylindole: Similar but without the methoxy group.

3-Methoxyindole: Similar but without the methyl group.

Uniqueness: 3-Methoxy-1-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and potential biological activities compared to its analogs .

Activité Biologique

3-Methoxy-1-methyl-1H-indole is a significant derivative of indole, a heterocyclic compound prevalent in various natural products and pharmaceuticals. This compound has garnered attention due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and applications.

Molecular Structure and Weight:

- IUPAC Name: 3-methoxy-1-methylindole

- Molecular Formula: C10H11NO

- Molecular Weight: 161.20 g/mol

The compound's structure includes both methoxy and methyl groups attached to the indole ring, enhancing its reactivity and biological potential compared to other indole derivatives .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects:

- Antiviral Activity: The compound may inhibit viral replication by targeting viral enzymes.

- Anticancer Activity: It interferes with cancer cell proliferation by modulating critical signaling pathways.

- Antimicrobial Properties: Exhibits activity against various pathogens, potentially through disrupting microbial cell functions.

Anticancer Studies

Several studies have explored the anticancer potential of this compound. For instance:

- Cell Line Studies: In vitro studies demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines such as MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma) cells. The half-maximal inhibitory concentration (IC50) values indicated significant efficacy compared to standard treatments like doxorubicin .

Antiviral Properties

Research has indicated that this compound possesses antiviral properties:

- Mechanism of Action: It may inhibit specific viral enzymes essential for replication, thereby reducing viral load in infected cells. This aspect is particularly relevant in the context of emerging viral infections .

Antimicrobial Activity

The antimicrobial potential of this compound has been documented in various studies:

- Pathogen Testing: The compound showed effectiveness against a range of bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Notable Activities |

|---|---|---|

| 3-Methylindole | Lacks methoxy group | Antimicrobial properties |

| 1-Methylindole | Lacks methoxy group | Limited biological activity |

| 3-Methoxyindole | Lacks methyl group | Moderate anticancer activity |

The presence of both methoxy and methyl groups in this compound enhances its chemical reactivity and biological activities compared to these analogs.

Case Studies

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values significantly lower than those for conventional chemotherapeutics. This suggests a promising role for this compound in cancer therapy.

Case Study: Antiviral Potential

In another investigation focusing on viral infections, researchers treated infected cell cultures with varying concentrations of this compound. The findings revealed a marked decrease in viral titers, supporting its potential as an antiviral agent.

Propriétés

IUPAC Name |

3-methoxy-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-7-10(12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYZOHHJIHVPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.